(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring substituted with a methyl group and a carboxylic acid group, protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as L-proline.
Protection: The amino group of L-proline is protected using a Boc group to prevent side reactions.
Cyclization: The protected amino acid undergoes cyclization to form the pyrrolidine ring.
Methylation: Introduction of the methyl group at the 5-position is achieved through selective methylation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Automated Systems: Implementation of automated synthesis systems for consistent production.
Quality Control: Rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to other functional groups.
Reduction: Reduction of the carboxylic acid to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions at the Boc-protected nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Involved in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid involves its role as a chiral building block in organic synthesis. The Boc group protects the amino group, allowing selective reactions at other sites. The compound’s chirality is crucial for the synthesis of enantiomerically pure pharmaceuticals, which interact with specific molecular targets and pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone: Another chiral compound with similar structural features.
(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: A chiral diamine ligand used in catalytic reactions.
Uniqueness
(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group, which makes it highly valuable in asymmetric synthesis and pharmaceutical research.
Properties
IUPAC Name |
(2S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAYEGDCKUEPNE-SFYZADRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449295 |
Source
|
Record name | (5R)-1-(tert-Butoxycarbonyl)-5-methyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160033-52-3 |
Source
|
Record name | (5R)-1-(tert-Butoxycarbonyl)-5-methyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20449295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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